2-(2,4-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(3,4-Dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring, which can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzoxazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the dichlorophenyl groups at the desired positions.
Formation of the Imine: The final step involves the condensation of the substituted benzoxazole with an appropriate aldehyde or ketone to form the imine linkage. This reaction is typically carried out under mild acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of (E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the aromatic rings, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Scientific Research Applications
(E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds like 2,4-dichloroaniline and 3,4-dichloroaniline share structural similarities but differ in their functional groups and overall reactivity.
Benzoxazole Derivatives: Other benzoxazole derivatives with different substituents can exhibit varying properties and applications.
Uniqueness
(E)-1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of dichlorophenyl and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C20H10Cl4N2O |
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Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H10Cl4N2O/c21-12-2-4-14(16(23)8-12)20-26-18-9-13(3-6-19(18)27-20)25-10-11-1-5-15(22)17(24)7-11/h1-10H |
InChI Key |
FPXSCLMXNUFIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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